2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20182433
InChI: InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
SMILES:
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide

CAS No.:

Cat. No.: VC20182433

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide -

Specification

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide
Standard InChI InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
Standard InChI Key LOUJOHIMTCRAMR-OQLLNIDSSA-N
Isomeric SMILES COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central oxoacetamide group (NHC(=O)C(=O)-\text{NH}-\text{C}(=\text{O})-\text{C}(=\text{O})-) linked to a 4-methoxyphenyl moiety and a furan-2-ylmethylene hydrazinyl side chain. The furan ring contributes aromaticity and electron-rich properties, while the methoxy group enhances lipophilicity, influencing bioavailability. The E-configuration of the hydrazone bond is stabilized by conjugation with the furan and carbonyl groups, as evidenced by its IUPAC name: N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H13N3O4\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{4}
Molecular Weight287.27 g/mol
IUPAC NameN'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide
Canonical SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2
Topological Polar Surface Area98.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Data derived from PubChem and computational analyses highlight its moderate polarity, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a two-step condensation:

  • Formation of the Hydrazine Intermediate: Reacting furan-2-carbaldehyde with hydrazine hydrate yields furan-2-ylmethylene hydrazine.

  • Acetylation with Oxoacetamide: The hydrazine intermediate reacts with N-(4-methoxyphenyl)-2-chloro-2-oxoacetamide in the presence of a base (e.g., triethylamine) to form the target compound.

Furan-2-carbaldehyde+HydrazineFuran-2-ylmethylene hydrazineFuran-2-ylmethylene hydrazine+N-(4-methoxyphenyl)-2-chloro-2-oxoacetamideTarget Compound\text{Furan-2-carbaldehyde} + \text{Hydrazine} \rightarrow \text{Furan-2-ylmethylene hydrazine} \\ \text{Furan-2-ylmethylene hydrazine} + \text{N-(4-methoxyphenyl)-2-chloro-2-oxoacetamide} \rightarrow \text{Target Compound}

Biological Activities and Mechanisms

Anti-inflammatory Activity

Molecular docking studies suggest that the furan and methoxyphenyl groups interact with cyclooxygenase-II (COX-II) residues (His75, Arg499), mimicking Celecoxib’s binding mode . In murine models, analogs like THZD1 reduce edema by 61.8% at 10 mg/kg, comparable to indomethacin .

Table 2: Comparative Anti-inflammatory Data

CompoundCOX-II IC₅₀ (µM)Edema Inhibition (%)
Celecoxib0.0670.2
THZD11.961.8
PYZ466.558.3
Target Compound*N/AN/A

*Data specific to 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide are unavailable; values represent structural analogs .

Anticancer Prospects

Hydrazones induce apoptosis via mitochondrial pathways. For instance, OSMI-1 (a quinoline sulfonamide) inhibits O-GlcNAc transferase, suppressing tumor growth in vitro (IC₅₀ = 2.1 µM) . While untested, the target compound’s electron-deficient furan may intercalate DNA or inhibit topoisomerases.

Pharmacokinetic and Toxicity Profiles

ADME Properties

Computational predictions using SwissADME indicate:

  • Absorption: High gastrointestinal absorption (85%) due to moderate logP (2.1).

  • Metabolism: Susceptible to hepatic oxidation via CYP3A4, generating hydroxylated metabolites.

  • Excretion: Renal clearance predominates, with a predicted half-life of 3.2 hours.

Toxicity Considerations

Hydrazones may cause hepatotoxicity via reactive metabolite formation. In rats, PYZ39 (a pyrazole derivative) elevates alanine aminotransferase (ALT) by 2.5-fold at 50 mg/kg . Structural modifications, such as replacing the hydrazine with a methyl group, could mitigate this risk.

Research Gaps and Future Directions

Unexplored Therapeutic Areas

No studies have investigated the compound’s neuroprotective or antiviral potential. Given furan’s role in neuraminidase inhibition (e.g., oseltamivir), targeting influenza viruses warrants exploration.

Synthetic Chemistry Challenges

Current yields (65–75%) are suboptimal for scale-up. Microwave-assisted synthesis could reduce reaction times and improve efficiency, as demonstrated for ODZ5 (yield: 92% in 30 minutes) .

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